Cas no 1245060-72-3 (5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid)
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid
- SY268037
- EN300-1968409
- 1245060-72-3
- MFCD17179155
- 5-(2-Chloro-5-fluorophenyl)isoxazole-3-carboxylic Acid
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- Inchi: 1S/C10H5ClFNO3/c11-7-2-1-5(12)3-6(7)9-4-8(10(14)15)13-16-9/h1-4H,(H,14,15)
- InChI Key: ZMIKNAJITZWUAE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C1=CC(C(=O)O)=NO1)F
Computed Properties
- Exact Mass: 240.9941989g/mol
- Monoisotopic Mass: 240.9941989g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 63.3Ų
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1968409-0.05g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-0.1g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-0.25g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-0.5g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 0.5g |
$1043.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-1.0g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 1g |
$1086.0 | 2023-06-02 | ||
| Enamine | EN300-1968409-2.5g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 2.5g |
$2127.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-5.0g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 5g |
$3147.0 | 2023-06-02 | ||
| Enamine | EN300-1968409-10.0g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 10g |
$4667.0 | 2023-06-02 | ||
| Enamine | EN300-1968409-1g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 1g |
$1086.0 | 2023-09-16 | ||
| Enamine | EN300-1968409-5g |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid |
1245060-72-3 | 5g |
$3147.0 | 2023-09-16 |
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid
Introduction to 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic Acid (CAS No. 1245060-72-3)
5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological activity. This compound, identified by the CAS number 1245060-72-3, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular framework of this substance incorporates both chloro and fluoro substituents, which are known to enhance its pharmacological properties, making it a valuable candidate for further research.
The chemical formula of 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid can be represented as C9H4ClFO3. This structure is composed of an oxazole ring, which is a five-membered heterocyclic compound containing one oxygen atom and two carbon atoms. The presence of the chloro and fluoro groups at specific positions on the phenyl ring contributes to the compound's distinct reactivity and interaction with biological targets. Such structural features are often exploited in the design of novel therapeutic agents to achieve higher specificity and efficacy.
In recent years, there has been a growing interest in oxazole derivatives due to their diverse biological activities. The oxazole core in 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid has been shown to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. Studies have demonstrated that oxazole derivatives can interfere with essential biological pathways in pathogens and cancer cells, making them promising candidates for therapeutic intervention.
One of the most compelling aspects of this compound is its potential as a pharmacophore. The combination of the chloro and fluoro substituents on the phenyl ring enhances its ability to bind to biological targets with high affinity. This property is particularly valuable in the development of small-molecule drugs, where precise molecular recognition is crucial for therapeutic success. The fluoro group, in particular, is known for its ability to improve metabolic stability and oral bioavailability, which are critical factors in drug design.
Recent research has highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into molecular structures can significantly alter their pharmacokinetic properties. For instance, fluorine atoms can increase lipophilicity, reduce metabolic degradation, and enhance binding affinity to enzymes and receptors. These effects make fluorinated compounds highly desirable in drug development pipelines. The presence of both chloro and fluoro groups in 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid suggests that it may exhibit enhanced pharmacological activity compared to simpler analogs.
The synthesis of 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of intermediates such as 2-chloro-5-fluorobenzaldehyde, which is then coupled with appropriate reagents to form the oxazole ring. Subsequent functionalization steps introduce the carboxylic acid group at the 3-position of the oxazole ring. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to improve efficiency and selectivity in these transformations.
The spectroscopic properties of this compound have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical methods provide detailed information about the molecular structure and purity of the compound. NMR spectroscopy allows researchers to determine the connectivity of atoms within the molecule, while MS provides information about its molecular weight and fragmentation patterns. IR spectroscopy helps identify functional groups present in the structure.
In terms of biological evaluation, 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid has been tested for various biological activities in vitro and in vivo. Preliminary studies have shown promising results in inhibiting key enzymes involved in cancer cell proliferation and inflammation. The compound's ability to modulate these pathways suggests its potential as a lead molecule for further drug development. Additionally, its structural features make it a good candidate for structure-based drug design approaches.
The pharmacokinetic profile of this compound is another area of interest. Studies have investigated its absorption, distribution, metabolism, excretion (ADME) properties to assess its suitability for clinical use. Fluorinated compounds often exhibit favorable pharmacokinetic characteristics due to their stability against metabolic degradation. However, further studies are needed to fully understand how 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid behaves within biological systems.
The future directions for research on this compound include exploring its mechanism of action in greater detail and optimizing its chemical structure for improved efficacy and safety. Computational modeling techniques can be used to predict how this compound interacts with biological targets at an atomic level. This information can guide the design of new analogs with enhanced properties.
Moreover, clinical trials may be necessary to evaluate the therapeutic potential of 5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid in human populations suffering from relevant diseases. Such trials would provide critical data on its safety profile and effectiveness compared to existing treatments.
In conclusion,5-(2-chloro-5-fluorophenyl)-1,2-oxazole-3-carboxylic acid (CAS No. 1245060-72-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its potential applications in drug development are vast, particularly given its ability to interact with key biological targets involved in cancer and inflammation.
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